TDO Inhibitory Potency: Tdo-IN-1 Matches Human TDO IC50 of LM10 While Offering Distinct In Vivo Validation
Tdo-IN-1 demonstrates an IC50 of 0.62 μM against human TDO in biochemical assays . This value is identical to the reported human TDO IC50 of the established comparator LM10 (IC50 = 0.62 μM for human TDO), indicating comparable on-target biochemical potency . However, LM10 exhibits species-dependent divergence with a higher IC50 of 2 μM against mouse TDO , whereas Tdo-IN-1 has been directly validated for in vivo efficacy in murine syngeneic tumor models at 25 mg/kg oral dosing [1]. In contrast, 680C91 is reported with Ki = 51 nM in cell-free assays —a different measurement metric (binding affinity versus functional inhibition) that complicates direct potency comparisons without additional experimental context. TDO-IN-2, another in-class candidate, shows an IC50 of 1.25 μM against TDO, representing approximately 2-fold weaker biochemical potency than Tdo-IN-1 .
| Evidence Dimension | TDO biochemical inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 0.62 μM (human TDO) |
| Comparator Or Baseline | LM10: IC50 = 0.62 μM (human TDO), IC50 = 2 μM (mouse TDO); TDO-IN-2: IC50 = 1.25 μM; 680C91: Ki = 51 nM |
| Quantified Difference | Equivalent to LM10 on human TDO; ~2× more potent than TDO-IN-2; Ki vs. IC50 metrics not directly comparable for 680C91 |
| Conditions | Biochemical enzyme inhibition assay; specific assay conditions not publicly detailed |
Why This Matters
Investigators requiring human TDO inhibition with concurrent in vivo validation in murine models should select Tdo-IN-1 over LM10 due to LM10's species-divergent potency that may confound murine efficacy interpretation.
- [1] PeptideDB. TDO-IN-1 Bioactivity Summary. View Source
